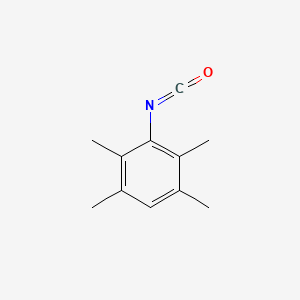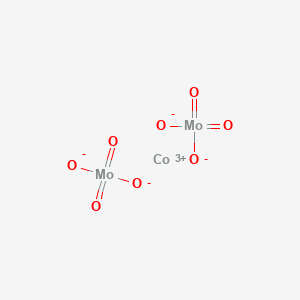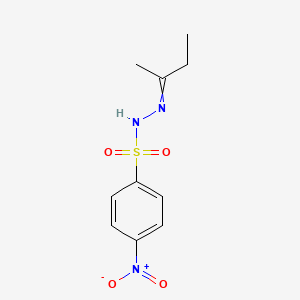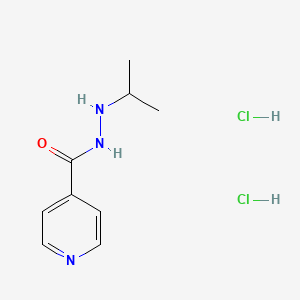
Iproniazid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iproniazid dihydrochloride is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed for the treatment of tuberculosis but later found to have antidepressant properties. This compound works by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as norepinephrine and serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iproniazid dihydrochloride can be synthesized through multiple routes. The most common precursor is methyl isonicotinate, which reacts with hydrazine to form isonicotinohydrazide. This intermediate then undergoes further reactions to produce iproniazid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Iproniazid dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxygen, leading to the formation of different products.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, methyl isonicotinate, and various oxidizing and reducing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of iproniazid .
Scientific Research Applications
Iproniazid dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in chemical synthesis and research.
Biology: It has been studied for its effects on neurotransmitter metabolism and enzyme inhibition.
Medicine: Initially used as an antidepressant, it has historical significance in the treatment of psychiatric disorders.
Industry: It has applications in the pharmaceutical industry for the development of new drugs and treatments
Mechanism of Action
Iproniazid dihydrochloride exerts its effects by inhibiting the enzyme monoamine oxidase. This inhibition prevents the breakdown of neurotransmitters such as norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. The elevated levels of neurotransmitters are associated with improved mood and alleviation of depressive symptoms .
Comparison with Similar Compounds
Similar Compounds
Phenelzine: Another MAOI used as an antidepressant.
Isocarboxazid: A non-selective MAOI with similar applications.
Tranylcypromine: An MAOI used for the treatment of major depressive disorder
Uniqueness
Iproniazid dihydrochloride was one of the first MAOIs introduced into medicine and has historical significance in the treatment of depression. it was withdrawn from the market due to its hepatotoxicity, which led to the development and use of other MAOIs with fewer side effects .
Properties
CAS No. |
6011-62-7 |
|---|---|
Molecular Formula |
C9H15Cl2N3O |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
N'-propan-2-ylpyridine-4-carbohydrazide;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;;/h3-7,11H,1-2H3,(H,12,13);2*1H |
InChI Key |
RXNVZODBLVJNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=NC=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
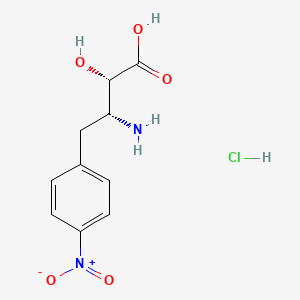
![(8R,9S,10S,13S,14S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13805721.png)
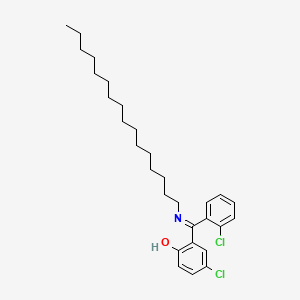
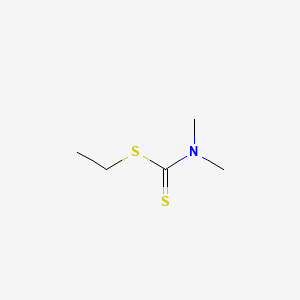
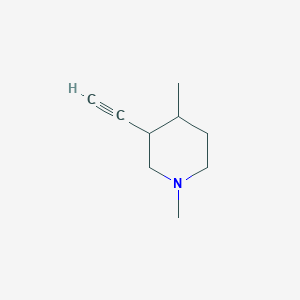

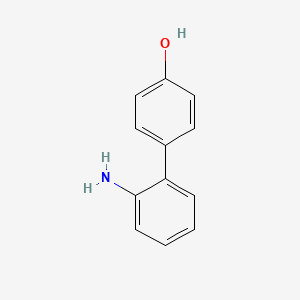
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
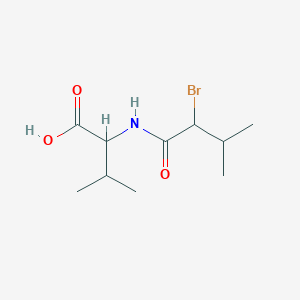
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
